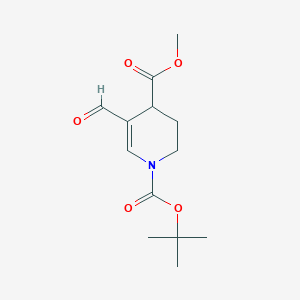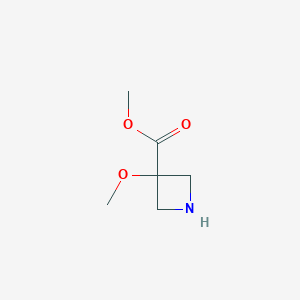
N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide, also known as EF24, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EF24 belongs to the family of chalcones, which are compounds that have a flavonoid-like structure and possess various biological activities.
Scientific Research Applications
Anticancer Activity
N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide derivatives have been explored for their potential anticancer properties. A study by Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazone derivatives, revealing their probable anticancer activity against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma. The compounds showed selective cytotoxic activity towards cancerous cells, suggesting their potential as anticancer agents (Osmaniye et al., 2018).
Antimicrobial Activity
Research by Desai et al. (2013) on fluorobenzamides containing thiazole and thiazolidine highlighted their promising antimicrobial properties. The study synthesized new 5-arylidene derivatives with a fluorine atom at the 4th position of the benzoyl group, showing significant antimicrobial activity against various bacterial and fungal strains. The presence of the fluorine atom was found to be crucial for enhancing antimicrobial effectiveness (Desai et al., 2013).
Synthesis and Characterization
A novel synthetic route for benzothiazole derivatives, including those similar to this compound, was reported by Pejchal et al. (2015). The study involved the condensation reaction of ethanamine with substituted benzoyl chlorides, leading to the formation of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides. These compounds were characterized using NMR and X-ray diffraction techniques, showing potential for further biological applications (Pejchal et al., 2015).
Fluorescence Applications
Mahadevan et al. (2014) investigated the fluorescence efficiency of 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H-chromen-2-one derivatives, which are structurally related to this compound. The study aimed to enhance fluorescence characteristics, particularly emission wavelength, through strategic substitutions on the molecular structure. These compounds were found to emit blue light, indicating their potential use in fluorescence-based applications (Mahadevan et al., 2014).
properties
IUPAC Name |
N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-2-19-13-9-5-6-10-14(13)21-16(19)18-15(20)11-7-3-4-8-12(11)17/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWNXQXLYXBALF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-4,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B3011568.png)

![5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3011570.png)




![[1,1'-Biphenyl]-4-yl(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B3011579.png)
![5,6-dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3011580.png)



![ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate](/img/structure/B3011590.png)
